4-(1-Aminoethyl)-2,6-difluorophenol
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Overview
Description
4-(1-Aminoethyl)-2,6-difluorophenol is an organic compound characterized by the presence of an aminoethyl group attached to a difluorophenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-2,6-difluorophenol typically involves the introduction of the aminoethyl group to the difluorophenol ring. One common method is the reductive amination of 2,6-difluorophenol with an appropriate amine source under reducing conditions. The reaction can be catalyzed by transition metals such as palladium or nickel, and hydrogen gas is often used as the reducing agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors can also enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)-2,6-difluorophenol undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the phenol ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
4-(1-Aminoethyl)-2,6-difluorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)-2,6-difluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1-Aminoethyl)phenol: Lacks the fluorine atoms, resulting in different chemical reactivity and biological activity.
2,6-Difluorophenol: Lacks the aminoethyl group, making it less versatile in terms of chemical modifications.
4-(1-Aminoethyl)-2-fluorophenol: Contains only one fluorine atom, which may affect its chemical and biological properties.
Uniqueness
4-(1-Aminoethyl)-2,6-difluorophenol is unique due to the presence of both the aminoethyl group and two fluorine atoms on the phenol ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9F2NO |
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Molecular Weight |
173.16 g/mol |
IUPAC Name |
4-(1-aminoethyl)-2,6-difluorophenol |
InChI |
InChI=1S/C8H9F2NO/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-4,12H,11H2,1H3 |
InChI Key |
CZXLVECFZVNVPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)F)O)F)N |
Origin of Product |
United States |
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